2-Methoxy-4-methylpentanal

Beschreibung

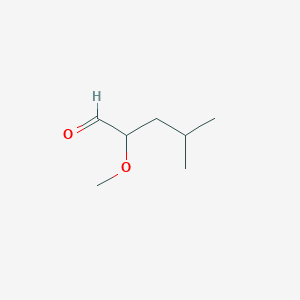

2-Methoxy-4-methylpentanal is an organic compound belonging to the aldehyde family It features a carbonyl group (C=O) bonded to a methoxy group (OCH₃) and a methyl group (CH₃) on a pentane backbone

Eigenschaften

IUPAC Name |

2-methoxy-4-methylpentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(2)4-7(5-8)9-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMGKIOQPSPEFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methoxy-4-methylpentanal can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-4-methylpentanol with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding aldehyde.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 2-methoxy-4-methylpentanol using metal catalysts such as palladium or platinum. This method allows for efficient and scalable production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxy-4-methylpentanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced to 2-methoxy-4-methylpentanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic addition reactions, forming products such as hemiacetals and acetals in the presence of alcohols and acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Nucleophilic Addition: Alcohols, acids

Major Products Formed:

Oxidation: 2-Methoxy-4-methylpentanoic acid

Reduction: 2-Methoxy-4-methylpentanol

Nucleophilic Addition: Hemiacetals, acetals

Wissenschaftliche Forschungsanwendungen

Chemistry

As an intermediate in organic synthesis, 2-Methoxy-4-methylpentanal is utilized to create more complex molecules. Its aldehyde functionality allows it to participate in various chemical reactions, including:

- Condensation Reactions : It can react with amines to form imines, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

- Oxidation Reactions : The aldehyde can be oxidized to carboxylic acids or reduced to alcohols, providing versatility in synthetic pathways.

Biology

In biological research, this compound can be employed to study enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological molecules can provide insights into:

- Metabolic Studies : Understanding how the compound is metabolized within biological systems.

- Enzyme Inhibition : Investigating its potential as an inhibitor for specific enzymes, which can lead to therapeutic applications.

Medicine

Research into the therapeutic effects of this compound is ongoing. Potential applications include:

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

- Pharmacological Studies : Investigating its interactions with biological targets may reveal new drug candidates or therapeutic strategies.

Industry

In industrial applications, this compound is used primarily in the production of:

- Fragrances and Flavors : Its pleasant aroma makes it suitable for use in perfumes and food flavorings.

- Fine Chemicals : The compound serves as a building block for various fine chemicals used in different industrial processes.

Case Study 1: Synthesis of Schiff Bases

A study demonstrated the synthesis of Schiff bases from this compound through condensation with primary amines. The resultant compounds exhibited significant antioxidant activity, indicating potential health benefits. The synthesis yielded a product with a melting point of 128-130 °C and an EC50 value of 10.46 ppm in antioxidant assays .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes revealed its potential as an enzyme inhibitor. This study highlighted the importance of the aldehyde group in forming covalent bonds with nucleophilic sites on proteins, suggesting applications in drug design.

Wirkmechanismus

The mechanism of action of 2-methoxy-4-methylpentanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group may influence the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-4-methylpentanol: The alcohol counterpart of 2-methoxy-4-methylpentanal.

2-Methoxy-4-methylpentanoic acid: The oxidized form of this compound.

2-Methoxy-4-methylpentanone: A ketone with a similar structure but different reactivity.

Uniqueness: this compound is unique due to its combination of a methoxy group and an aldehyde group on a pentane backbone. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biologische Aktivität

2-Methoxy-4-methylpentanal (C7H14O2) is an organic compound classified as an aldehyde. It is characterized by its methoxy group and a branched alkyl chain, which contribute to its unique chemical properties. This compound has garnered interest due to its potential biological activities, particularly in metabolic processes and its implications in various biochemical pathways.

- Chemical Formula : C7H14O2

- Molecular Weight : 130.19 g/mol

- IUPAC Name : this compound

- Structure : The structure includes a methoxy group (-OCH3) attached to the second carbon of a pentanal chain with a methyl group on the fourth carbon.

Metabolic Pathways

This compound is involved in several metabolic pathways within living organisms. It is primarily synthesized through enzymatic reactions involving aldehyde dehydrogenases and alcohol dehydrogenases, which facilitate the conversion of primary alcohols to aldehydes and subsequently to carboxylic acids.

Enzymatic Reactions:

- Aldehyde Dehydrogenase : Converts aldehydes into carboxylic acids, which can further participate in metabolic cycles.

- Alcohol Dehydrogenase : Catalyzes the oxidation of alcohols to aldehydes, contributing to the formation of this compound.

Case Studies and Research Findings

Research into the biological activity of this compound has highlighted several key findings:

- Antimicrobial Properties : A study indicated that compounds similar to this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential applications in pharmaceuticals as natural preservatives or therapeutic agents.

- Neuroprotective Effects : Preliminary research has shown that this compound may have neuroprotective effects, potentially reducing oxidative stress in neuronal cells. This property could be beneficial in developing treatments for neurodegenerative diseases.

Toxicological Profile

The toxicological profile of this compound remains under investigation. However, existing studies indicate that it exhibits low toxicity levels when administered in controlled doses. Further research is necessary to fully understand its safety profile and potential side effects in humans.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.